2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intelligence Way from Eco-friendly Synthesis Strategy of New Heterocyclic Pyrazolic Carboxylic α-Amino Esters
This study focuses on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives. The research involves computational studies to ensure the feasibility of the reactions, followed by the establishment of economical synthesis strategies. These strategies yield new active biomolecules via the O-alkylation reaction between methyl α-azidoglycinate N-benzoylated and primary pyrazole alcohols, achieving overall yields of 73.5% to 87%. The synthesized heterocyclic systems are characterized by 1H NMR, 13C NMR, and MS techniques, demonstrating good correlation between experimental and computational studies (Mabrouk et al., 2020).
Hydrogen-Bonded Structures
Two Isomeric Reaction Products
This research explores the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. The study reveals complex hydrogen-bonded sheets and chains, highlighting the molecule's polarized molecular-electronic structure and its hydrogen-bonding capabilities (Portilla et al., 2007).
Biological and Chemical Properties
Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives
This study synthesizes and characterizes various pyrazole derivatives, investigating their biological activity against breast cancer and microbes. The structural analysis is complemented by theoretical calculations of physical and chemical properties, providing insights into the origin of biological activity (Titi et al., 2020).
Cytotoxic Activity
New Synthesis of Two Tridentate Bipyrazolic Compounds and Their Cytotoxic Activity
This paper reports the synthesis of two new tridentate bipyrazolic compounds and examines their cytotoxic properties in vitro on two tumor cell lines. The study assesses the concentration required to induce 50% of lysis (IC50) and finds a strong dependence of cytotoxic activity on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYOZSPKNDFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407559 | |
Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51546-08-8 | |
Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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